

A Comparative Analysis of 3-Methyladipic Acid and Adipic Acid in Metabolic Research

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Compound of Interest

Compound Name: **3-Methyladipic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **3-methyladipic acid** and adipic acid, two dicarboxylic acids of interest in metabolic studies. While structurally similar, their origins, metabolic roles, and physiological effects differ significantly. This document synthesizes the available experimental data to offer an objective comparison for researchers in metabolism and drug development.

Introduction

Adipic acid, or hexanedioic acid, is a six-carbon dicarboxylic acid widely used in industrial applications, notably in the production of nylon.^[1] It also occurs as a food additive (E355) and is generally recognized as safe.^{[1][2]} In metabolic contexts, adipic acid is a product of the omega-oxidation of fatty acids and can be further metabolized.^{[3][4]} Elevated urinary levels of adipic acid can be indicative of certain inborn errors of metabolism.^[5]

3-Methyladipic acid is a seven-carbon branched-chain dicarboxylic acid.^[6] Its primary significance in metabolic studies arises from its role as a key biomarker in Refsum disease, a rare inherited disorder characterized by the accumulation of phytanic acid.^{[6][7]} In individuals with this condition, a deficient alpha-oxidation pathway for phytanic acid necessitates reliance on the alternative omega-oxidation pathway, leading to the formation and subsequent urinary excretion of **3-methyladipic acid**.^[7]

Physicochemical and Toxicological Properties

A direct comparative toxicity study between **3-methyladipic acid** and adipic acid has not been identified in the reviewed literature. However, individual toxicological data are available. Adipic acid exhibits very low acute toxicity.^[8] In contrast, **3-methyladipic acid** is classified as a skin and eye irritant and may cause respiratory irritation.^[9]

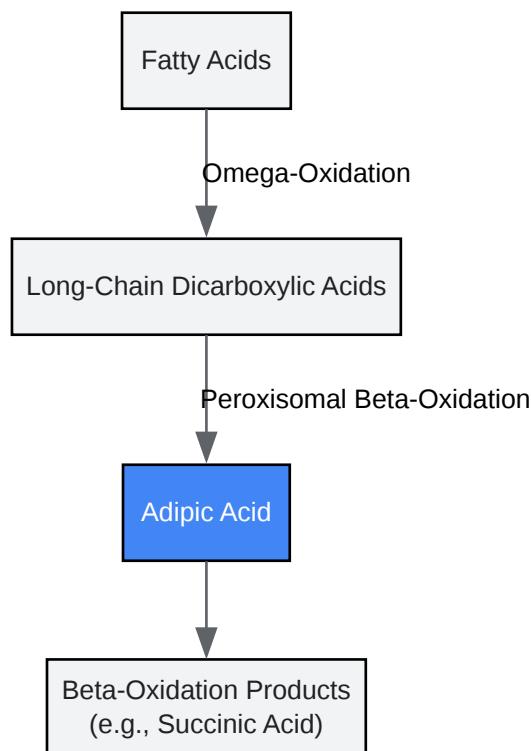
Property	3-Methyladipic Acid	Adipic Acid	Reference
Chemical Formula	C ₇ H ₁₂ O ₄	C ₆ H ₁₀ O ₄	[1][6]
Molar Mass	160.17 g/mol	146.14 g/mol	[1][6]
Appearance	Solid	White crystalline powder	[1][6]
Oral LD ₅₀ (rats)	Not available	> 5000 mg/kg	[8]
Toxicity Profile	Skin and eye irritant; potential respiratory irritant.	Mild skin irritant; low acute toxicity.	[1][8][9]

Metabolic Pathways and Regulation

The metabolic pathways for adipic acid and **3-methyladipic acid** are distinct, reflecting their different origins. Adipic acid is an intermediate in the beta-oxidation of longer-chain dicarboxylic acids, which are formed via omega-oxidation of fatty acids.^{[3][10]} This pathway is particularly active in the liver and kidneys.^[10]

3-Methyladipic acid, on the other hand, is a downstream product of the omega-oxidation of phytanic acid.^{[6][7]} This pathway serves as a detoxification route when the primary alpha-oxidation pathway is impaired, as is the case in Refsum disease.^[7]

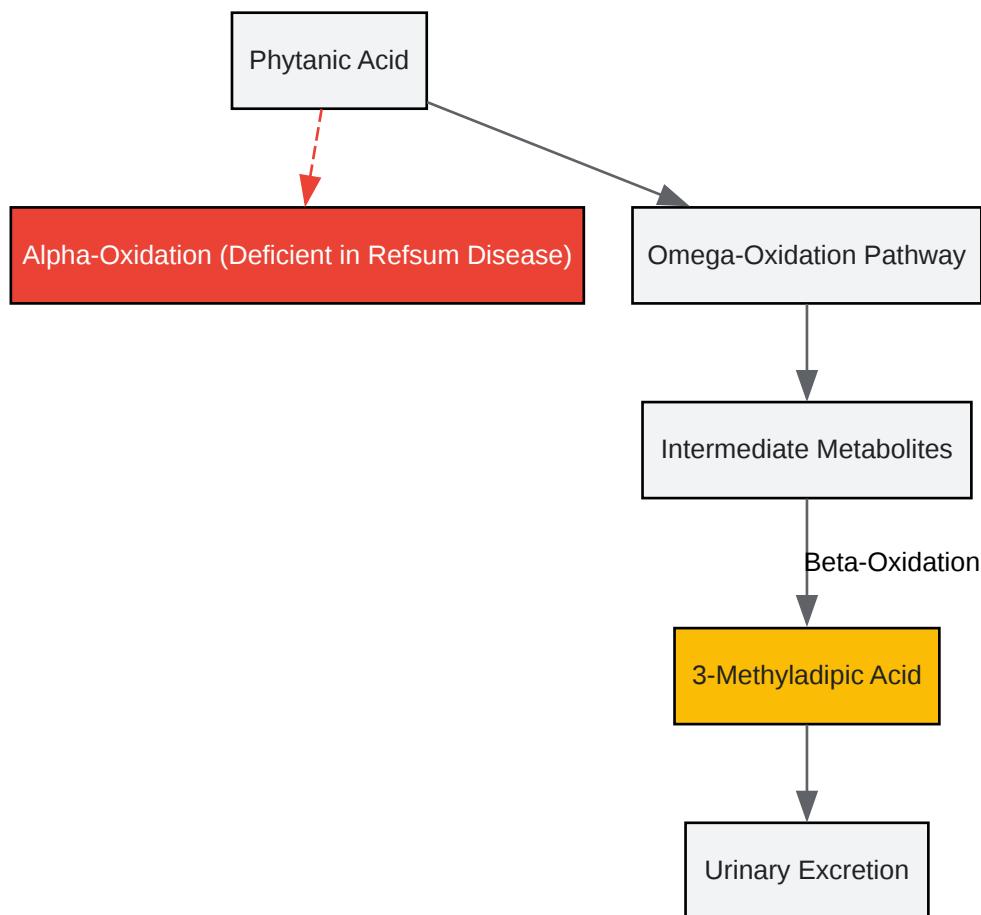
Adipic Acid Metabolism Workflow



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Caption: Metabolic pathway of adipic acid formation and degradation.

3-Methyladipic Acid Metabolism in Refsum Disease

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Caption: Formation of **3-methyladipic acid** in Refsum disease.

Effects on Mitochondrial Function

Direct comparative studies on the effects of **3-methyladipic acid** and adipic acid on mitochondrial respiration are lacking. However, some inferences can be drawn from related research. Long-chain fatty acids are known to act as natural uncouplers of oxidative phosphorylation.^[2] The precursor to **3-methyladipic acid**, phytanic acid, has been shown to impair mitochondrial respiration by acting as a protonophore, which decreases ATP synthesis.^{[11][12]} It is plausible, though not experimentally verified, that **3-methyladipic acid** could have some effect on mitochondrial function.

For adipic acid, one review suggests it may inhibit mitochondrial respiratory chain enzymes, but specific experimental data supporting this claim is not provided.^[13] Other research has shown

that the metabolism of dicarboxylic acids, which produces adipic acid, involves both peroxisomal and mitochondrial pathways.[10][14]

Experimental Protocols

In Vivo Metabolism Study of Dicarboxylic Acids in Rodents

This protocol is adapted from studies on the metabolism of dicarboxylic acids in rats.[3][15]

- Animal Model: Male Wistar rats (200-250g) are housed in metabolic cages that allow for the separate collection of urine and feces, and the measurement of expired air.
- Test Substance Administration: Radiolabeled (e.g., ^{14}C) **3-methyladipic acid** or adipic acid is dissolved in a suitable vehicle (e.g., saline, pH 7.4) and administered via intraperitoneal injection at a specified dose.
- Sample Collection:
 - Expired Air: Air is continuously drawn through a trapping solution (e.g., ethanolamine/ethylene glycol monomethyl ether) to capture $^{14}\text{CO}_2$. Samples are collected at regular intervals (e.g., every 2 hours for the first 8 hours, then every 4 hours) for up to 48 hours.
 - Urine: Urine is collected at specified time points (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
- Sample Analysis:
 - Radioactivity Measurement: The radioactivity in the trapping solution and urine is quantified using liquid scintillation counting.
 - Metabolite Profiling: Urine samples are analyzed for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector, or by Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
- Data Analysis: The percentage of the administered dose recovered as $^{14}\text{CO}_2$, excreted in urine as the parent compound, and as metabolites is calculated to determine the extent of oxidation and the metabolic fate of the test substance.

In Vitro Metabolic Stability Assay in Hepatocytes

This protocol is a general procedure for assessing the metabolic stability of a compound using cryopreserved hepatocytes.[\[16\]](#)

- Hepatocyte Preparation: Cryopreserved hepatocytes (e.g., from rat, mouse, or human) are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed using trypan blue exclusion.
- Incubation:
 - Hepatocytes are pre-incubated at 37°C in a humidified incubator with 5% CO₂.
 - The test compound (**3-methyladipic acid** or adipic acid) is added to the hepatocyte suspension to initiate the reaction. The final concentration should be chosen based on expected physiological levels or for screening purposes (e.g., 1 μM).
 - Samples are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Sample Processing: The reaction in the collected samples is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.
- LC-MS/MS Analysis: The supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
- Data Analysis:
 - The percentage of the parent compound remaining at each time point is plotted against time.
 - The in vitro half-life (t_{1/2}) is determined from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot.
 - The in vitro intrinsic clearance (Cl_{int}) is calculated using the formula: Cl_{int} = (0.693 / t_{1/2}) / (number of hepatocytes/mL).

Summary of Quantitative Data

Parameter	3-Methyladipic Acid	Adipic Acid	Reference
Urinary Excretion in Humans	Elevated in Refsum disease, correlating with plasma phytanic acid. [7] [17]	Present in urine, can be a biomarker for gelatin consumption or certain metabolic disorders. [5]	[5] [7] [18] [17]
Metabolism in Rodents	Not directly studied.	Metabolite of longer-chain dicarboxylic acids; undergoes further beta-oxidation.	[3] [4] [19]
Effect of Dietary Supplementation (via precursor)	Not applicable.	Precursor (DC12) supplementation in mice led to increased metabolic rate and reduced body fat.	[14]

Conclusion

3-Methyladipic acid and adipic acid, while both dicarboxylic acids, occupy different niches in metabolic research. Adipic acid is an endogenous metabolite of fatty acid oxidation with a well-characterized safety profile. In contrast, **3-methyladipic acid** is primarily of interest as a diagnostic marker for Refsum disease, and its direct metabolic effects and toxicity in healthy individuals are not well understood.

For researchers in drug development and metabolic diseases, adipic acid may serve as a reference compound for dicarboxylic acid metabolism, while **3-methyladipic acid** remains a crucial tool for investigating specific inborn errors of metabolism. Future research should aim to directly compare the metabolic and toxicological profiles of these two acids to better understand the physiological consequences of their accumulation.

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